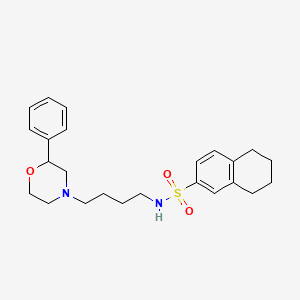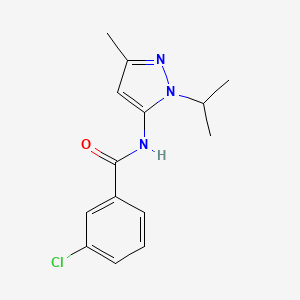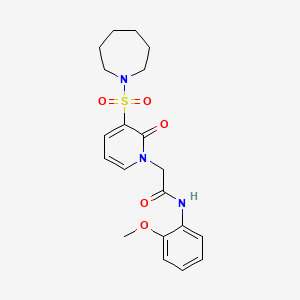
2-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions. For instance, compounds with the benzamide and sulfonamide moieties are synthesized through reactions involving amide coupling, sulfonation, and nitration steps under controlled conditions to introduce specific functional groups at desired positions on the benzene ring. The choice of solvents, catalysts, and reactants plays a crucial role in the synthesis process, affecting the yield and purity of the final product. Compounds such as N-substituted imidazolylbenzamides and benzene-sulfonamides demonstrate the versatility of these groups in synthesizing selective agents with desired properties (Morgan et al., 1990).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are common methods used to analyze the molecular structure of benzamide derivatives. These techniques provide detailed information on the molecular geometry, including bond lengths, angles, and the spatial arrangement of functional groups, which are crucial for understanding the compound's reactivity and interactions with biological targets. The crystal structure of related compounds reveals significant interactions such as hydrogen bonding and π-π interactions, which contribute to the stability and packing of molecules in the solid state (Carballo et al., 2013).
Applications De Recherche Scientifique
Cardiac Electrophysiological Activity
2-(Methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide and its derivatives have been studied for their potential in cardiac electrophysiology. A study by Morgan et al. (1990) explored the synthesis and activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, showing that certain compounds exhibited cardiac electrophysiological activity comparable to known selective class III agents (Morgan et al., 1990).
Anticancer Activity
The compound and its derivatives have also been investigated for anticancer properties. Ravinaik et al. (2021) designed and synthesized substituted benzamides that exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Antimicrobial and Antifungal Action
Research by Sych et al. (2019) expanded on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including benzamides. These compounds were found to have antimicrobial and antifungal activity, with particular effectiveness against Gram-positive and Gram-negative bacteria, as well as Candida albicans (Sych et al., 2019).
Propriétés
IUPAC Name |
2-methylsulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c1-27(24,25)15-8-3-2-7-13(15)16(21)19-17-18-14(10-26-17)11-5-4-6-12(9-11)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSZNOKXEXKNMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2487437.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione](/img/structure/B2487439.png)
![1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487440.png)

![N-(2,5-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2487442.png)



![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2487448.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2487453.png)


![3-Methyl-6-(5-pyridin-3-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2487457.png)
